molecular formula C19H17N3O4 B14926022 6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926022
M. Wt: 351.4 g/mol
InChI Key: MIUBGOSBSHTIFM-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a benzodioxin moiety, and an isoxazolo[5,4-b]pyridine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzodioxane-6-amine with various reagents under controlled conditions . The process often requires the use of polar aprotic solvents and bases such as lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a cyclopropyl group, benzodioxin moiety, and isoxazolo[5,4-b]pyridine core. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-10-17-13(9-14(11-2-3-11)21-19(17)26-22-10)18(23)20-12-4-5-15-16(8-12)25-7-6-24-15/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,20,23)

InChI Key

MIUBGOSBSHTIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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